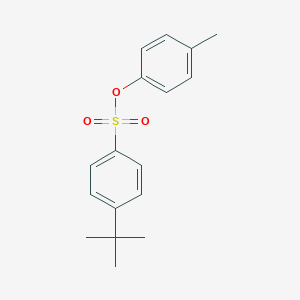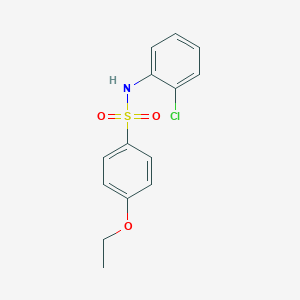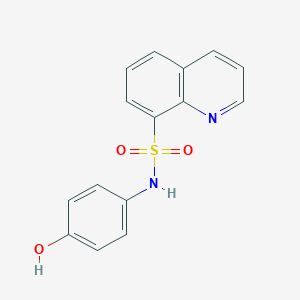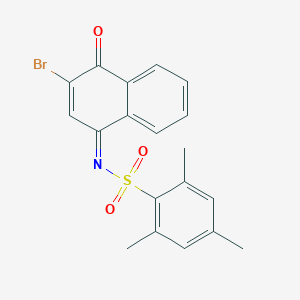![molecular formula C27H27NO5S B281282 Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of protein kinases, which play a critical role in the regulation of cell growth, division, and differentiation. The compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins and inhibiting their activity.
Biochemical and Physiological Effects:
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have significant biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells, leading to their death. It has also been shown to reduce tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its high selectivity for protein kinases, which makes it a valuable tool for studying their function. However, its limitations include its low solubility in water, which can affect its bioavailability and toxicity in vivo.
Orientations Futures
There are several future directions for the research on benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One of them is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases, inflammation, and infectious diseases. Additionally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with significant potential in scientific research. Its high selectivity for protein kinases makes it a valuable tool for studying their function, and its promising results in the development of new therapeutic agents for the treatment of cancer and other diseases make it an exciting area of research. Future studies should focus on overcoming its limitations and exploring its potential applications in other fields.
Méthodes De Synthèse
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of benzofuran-3-carboxylic acid with benzylamine, followed by the addition of tert-butylchloride and 4-tert-butylbenzenesulfonyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has shown potential applications in various fields of scientific research. It has been used as a chemical probe to study the function of protein kinases and has shown promising results in the development of new therapeutic agents for the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C27H27NO5S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
benzyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H27NO5S/c1-18-25(26(29)32-17-19-8-6-5-7-9-19)23-16-21(12-15-24(23)33-18)28-34(30,31)22-13-10-20(11-14-22)27(2,3)4/h5-16,28H,17H2,1-4H3 |
Clé InChI |
WTAVLQRVUMQOML-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)





![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)